molecular formula C15H13ClO4S B3032893 2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone CAS No. 61820-97-1

2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone

Cat. No. B3032893
CAS RN: 61820-97-1
M. Wt: 324.8 g/mol
InChI Key: UHZCNPOTRFEWPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reaction sequences. In the case of functional aromatic multisulfonyl chlorides, a sequence of reactions culminating in the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate and other thiophenyl groups has been described, leading to compounds such as 3,5-bis[4-(chlorosulfonyl)phenyl]-1-acetophenone and related structures . Similarly, the synthesis of anti-inflammatory 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone derivatives involves purification by flash chromatography and characterization by spectral and elemental analysis . These methods demonstrate the complexity and precision required in synthesizing such molecules, which are often characterized by their sulfonyl chloride groups and potential pharmacological activities.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques. For instance, the structure of 2-hydroxy-4-methoxy-5-sulfonic acid benzophenone and its intermediates were identified using 1H-NMR, 13C-NMR, and FT-IR, ensuring the accuracy of the synthetic process and the identity of the final product . The conformation of multisulfonyl chlorides has also been investigated using (1)H NMR spectroscopy, which is crucial for understanding the spatial arrangement of atoms within a molecule and its potential reactivity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are often complex and require careful control of reaction conditions. For example, the synthesis of 2-hydroxy-4-methoxy-5-sulfonic acid benzophenone from resorcinol required optimization of the acetylation, demethylation, and sulfonation reactions, with specific attention to material ratios, reaction temperatures, and times . The synthesis of poly(ether sulfone)s based on 1,1,1-tris(4-hydroxyphenyl)ethane involves polycondensation and silyl methods, with modifications such as acylation and alkylation to introduce different functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the presence of sulfonyl chloride groups can make a molecule more reactive, which is useful in further chemical modifications. The anti-inflammatory activity of certain ethanone derivatives has been evaluated using the carrageenan-induced paw edema test, demonstrating the biological relevance of these compounds . Additionally, the solubility, stability, and reactivity of these molecules can be tailored by modifying their functional groups, as seen in the synthesis of poly(ether sulfone)s with pendant sulfonate groups .

Scientific Research Applications

Condensation Reactions

Moskvina, Shilin, and Khilya (2015) developed a preparation sequence for 2-(4-chlorophenyl)-1-(2,4-dimetoxyphenyl)-3-(dimethylamino)prop-2-en-1-one. This involved using 1-(2,4-dihydroxyphenyl)ethanone in a condensation reaction with N,N-dimethylformamide dimethyl acetal, leading to isoflavone heterocyclization (Moskvina, Shilin, & Khilya, 2015).

Cyclization Reactions

Fan, Cao, Xu, and Zhang (1998) discussed cyclization reactions of 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone. They described a tandem Michael conjugate addition-cyclization process, showcasing the versatility of such compounds in cyclization reactions (Fan, Cao, Xu, & Zhang, 1998).

Synthesis and Reactivity Studies

Pouzet, Erdelmeier, Dansette, and Mansuy (1998) synthesized (4-Chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and studied its reactivity towards sulfur- and oxygen-containing nucleophiles. This research highlights the compound's potential for versatile chemical interactions (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Antioxidant Activity

Thanuja, Kripa, Bhavadharani, and Kanagam (2022) synthesized derivatives of benzoin, including 2-phenyl hydrazine-1-hydroxy, 1-[2-chlorophenyl]-2-4’-methoxyphenyl] ethane, and studied their antioxidant activities. They found that substituents and functional groups significantly enhance antioxidant activity (Thanuja, Kripa, Bhavadharani, & Kanagam, 2022).

Antimicrobial Activity

Patel, Nimavat, Vyas, and Patel (2011) conducted a study on the synthesis and antimicrobial activity of various derivatives, highlighting the compound's potential in developing antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).

Safety And Hazards

The safety data sheet for “2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone” can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4S/c1-20-13-6-2-11(3-7-13)15(17)10-21(18,19)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZCNPOTRFEWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396540
Record name 1T-0850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)sulfonyl-1-(4-methoxyphenyl)ethanone

CAS RN

61820-97-1
Record name 1T-0850
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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